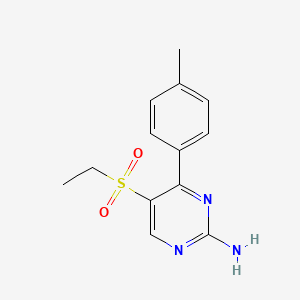

5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C13H15N3O2S |

|---|---|

Molekulargewicht |

277.34 g/mol |

IUPAC-Name |

5-ethylsulfonyl-4-(4-methylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |

InChI-Schlüssel |

PQRFWFFNWKDNAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-(p-Tolyl)-5-(ethylsulfonyl)pyrimidin-2-amine

Procedure :

-

Starting Material : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is reacted with p-toluidine in the presence of triethylamine at 80–90°C under solvent-free conditions.

-

Selective Amination : The chlorine at position 4 is replaced by p-tolylamine, yielding 4-(p-tolyl)-6-chloro-2-(methylsulfonyl)pyrimidine.

-

Sulfonylation : The methylsulfonyl group is displaced by ethylsulfonyl chloride in dry acetone with potassium carbonate, forming the ethylsulfonyl moiety.

Key Data :

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

This approach constructs the pyrimidine ring de novo with pre-installed substituents.

Biginelli Reaction Adaptation

Procedure :

-

Reactants : Ethyl acetoacetate, p-tolualdehyde, and guanidine nitrate undergo cyclocondensation in ethanol with HCl catalysis.

-

Intermediate : Forms 4-(p-tolyl)-6-methyl-2-aminopyrimidine-5-carboxylate.

-

Sulfonylation : The methyl group at position 5 is oxidized to a sulfone using KMnO₄ in acetic acid/DMF, followed by ethylthiol substitution and oxidation.

Key Data :

Oxidation of Thioether Precursors

Sulfonyl groups are introduced via oxidation of thioethers, a method validated for related pyrimidines.

Thioether to Sulfone Conversion

Procedure :

-

Thioether Intermediate : 5-(Ethylthio)-4-(p-tolyl)pyrimidin-2-amine is synthesized by reacting 4-(p-tolyl)-5-chloropyrimidin-2-amine with ethanethiol.

-

Oxidation : Treating the thioether with 4% KMnO₄ in glacial acetic acid/DMF (3:2) at 25°C for 2 hours yields the sulfone.

Key Data :

Palladium-Catalyzed Cross-Coupling

Aryl halides are coupled with sulfonyl-containing pyrimidines using transition metal catalysts.

Suzuki-Miyaura Coupling

Procedure :

-

Borylation : 5-Bromo-4-(ethylsulfonyl)pyrimidin-2-amine is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ to form the boronic ester.

-

Coupling : React with p-tolylboronic acid under Pd(OAc)₂ catalysis in dioxane/H₂O.

Key Data :

Microwave-Assisted Synthesis

Accelerates reaction times for time-sensitive intermediates.

One-Pot Microwave Method

Procedure :

-

Cyclocondensation : Mix ethyl cyanoacetate, p-tolualdehyde, and guanidine in ethanol.

-

Microwave Irradiation : Heat at 150°C for 15 minutes.

-

Sulfonylation : Add ethylsulfonyl chloride and irradiate for 5 minutes.

Key Data :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Ethylsulfonyl)-4-(p-Tolyl)pyrimidin-2-amin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrimidinderivate zu bilden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen neben den Stickstoffatomen im Pyrimidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas können eingesetzt werden.

Substitution: Basen wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können nucleophile Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonderivate.

Reduktion: Dihydropyrimidinderivate.

Substitution: Verschiedene substituierte Pyrimidinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(Ethylsulfonyl)-4-(p-Tolyl)pyrimidin-2-amin hängt von seiner jeweiligen Anwendung ab:

Enzyminhibition: Die Verbindung kann an der aktiven Stelle eines Enzyms binden und dessen Aktivität blockieren.

Rezeptormodulation: Sie kann mit zellulären Rezeptoren interagieren und Signaltransduktionswege verändern.

Antikrebsaktivität: Die Verbindung kann die Apoptose in Krebszellen induzieren, indem sie bestimmte molekulare Pfade angreift.

Wirkmechanismus

The mechanism of action of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Pyrimidine Derivatives

4-(4-Methoxynaphthalen-1-yl)-5-(p-tolyl)pyrimidin-2-amine (5c, )

- Substituents : Position 4: p-tolyl; Position 5: 4-methoxynaphthalen-1-yl .

- Key Differences : The methoxynaphthalenyl group at position 5 is bulkier and less polar than ethylsulfonyl. Methoxy groups are electron-donating, contrasting with sulfonyl’s EWG effects.

- Synthesis : Yielded 92% with 99.96% HPLC purity, indicating robust synthetic feasibility for p-tolyl-containing pyrimidines .

- Implications : The ethylsulfonyl group in the target compound may reduce synthetic yield due to harsher sulfonylation conditions but improve aqueous solubility.

5-Chloro-N-[4-(2-morpholinoethyl)phenyl]-4-[4-(1-amino-1-methylethyl)phenyl]pyrimidin-2-amine ()

- Substituents: Position 5: chloro; Position 4: substituted aryl; Position 2: morpholinoethylphenyl .

- Key Differences: Chloro is a weaker EWG than sulfonyl, and the morpholinoethyl group introduces basicity, enhancing solubility in acidic environments.

- Implications : The ethylsulfonyl group in the target compound may confer stronger hydrogen-bonding capacity, improving target affinity in drug design.

Thieno- and Pyrrolo-Pyrimidine Derivatives

N-(Tert-butyl)-4-(piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6k, )

- Substituents: Fused thieno ring; Position 6: p-tolyl; Position 4: piperidin-1-yl .

- The piperidinyl group introduces basicity, unlike the neutral sulfonyl group.

- Implications: The target compound’s sulfonyl group may reduce membrane permeability compared to thieno-pyrimidines but improve metabolic stability.

5-(Ethoxymethyl)-2-methylsulfanyl-pyrimidin-4-amine ()

- Substituents : Position 5: ethoxymethyl; Position 2: methylsulfanyl .

- Key Differences : Methylsulfanyl (thioether) is less polar than sulfonyl, reducing solubility. Ethoxymethyl is a flexible alkyl chain, unlike the rigid p-tolyl group.

- Implications : The ethylsulfonyl group in the target compound may enhance binding specificity in enzymatic pockets due to its polar nature.

Data Table: Comparative Overview

Biologische Aktivität

5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine is a pyrimidine derivative notable for its potential as a selective inhibitor of the TYK2 kinase. This compound has garnered attention in medicinal chemistry due to its implications in treating autoimmune diseases and other inflammatory conditions by modulating cytokine signaling pathways. The molecular formula of this compound is C₁₃H₁₅N₃O₂S, and its structure features an ethylsulfonyl group and a p-tolyl group attached to the pyrimidine ring.

The primary biological activity of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine is its selective inhibition of the TYK2 kinase. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukins and interferons, which are vital for immune responses. Inhibition of TYK2 can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in diseases characterized by excessive immune activation.

Structure-Activity Relationship (SAR)

The unique structural components of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine enhance its selectivity for TYK2 inhibition compared to other similar compounds. The ethylsulfonyl group contributes significantly to its reactivity profile, allowing for effective binding to the active site of the kinase.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine | Ethylsulfonyl and p-tolyl groups | Selective TYK2 inhibition |

| 5-(Methylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine | Methylsulfonyl group | TYK2 inhibition |

| 5-(Ethoxycarbonyl)-4-(m-tolyl)pyrimidin-2-amine | Ethoxycarbonyl substituent | Potential anti-inflammatory properties |

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine:

- In vitro Studies : Research demonstrated that this compound effectively inhibits TYK2 activity in cellular models, leading to decreased production of pro-inflammatory cytokines. This suggests its potential utility in treating conditions such as rheumatoid arthritis and psoriasis where TYK2 is implicated.

- Animal Models : In vivo studies using murine models of autoimmune diseases showed that treatment with 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine resulted in significant reductions in disease severity, correlating with decreased levels of inflammatory markers.

- Comparative Analysis : When compared with other kinase inhibitors, 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine exhibited superior selectivity for TYK2 over other kinases such as JAK1 and JAK3, indicating a favorable safety profile for potential therapeutic use.

Q & A

Q. What synthetic routes are available for preparing 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl group introduction or sulfonation using ethylsulfonyl chloride. Key steps include:

- Pyrimidine core formation : Cyclization of thiourea derivatives with β-keto esters under acidic conditions .

- Sulfonation : Reaction with ethylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

- Amination : Nucleophilic substitution at the 2-position using ammonia or protected amines under reflux in ethanol .

Critical factors : Temperature control during sulfonation minimizes decomposition. Catalysts like Pd(PPh₃)₄ improve coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation . Purification via column chromatography (hexane/acetone gradients) ensures >95% purity .

Q. What spectroscopic and analytical methods are recommended for characterizing 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine?

- NMR : ¹H and ¹³C NMR confirm substituent positions. The ethylsulfonyl group shows a triplet at ~3.4 ppm (CH₂) and a quartet at ~1.3 ppm (CH₃) in ¹H NMR. Aromatic protons from the p-tolyl group appear as doublets at 7.2–7.5 ppm .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ at m/z 307.1) ensures molecular integrity .

- X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the pyrimidine ring and p-tolyl group (~12–15°), critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-containing pyrimidines like 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine?

Discrepancies often arise from:

- Purity variations : Impurities >5% (e.g., unreacted sulfonyl intermediates) can skew enzyme inhibition assays. Validate purity via HPLC with UV detection at 254 nm .

- Assay conditions : pH-dependent solubility (e.g., poor solubility in aqueous buffers at pH 7.4) may reduce apparent activity. Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference .

- Structural analogs : Subtle changes (e.g., methylsulfonyl vs. ethylsulfonyl) alter steric bulk and electronic effects, impacting target binding. Perform comparative SAR using isosteric replacements .

Q. What computational and experimental strategies optimize the compound’s selectivity for kinase targets?

- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., JAK2, EGFR) using software like AutoDock Vina. Focus on hydrogen bonds between the sulfonyl group and kinase hinge regions (e.g., Met793 in EGFR) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substitutions (e.g., p-tolyl → 4-fluorophenyl) to predict affinity changes .

- In vitro profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize targets with >50% inhibition and IC₅₀ < 100 nM .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during long-term storage?

- Degradation pathways : Hydrolysis of the sulfonyl group dominates at pH > 8, forming sulfonic acid byproducts. Monitor via LC-MS over 30 days .

- Storage recommendations : Lyophilized powder stored at -20°C in amber vials under N₂ retains >90% stability for 12 months. Avoid aqueous solutions beyond 48 hours at 25°C .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s immunomodulatory potential?

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Incubate cells with 10 µM compound, lyse, and heat to 37–65°C. Detect stabilized targets via Western blot (e.g., p38 MAPK) .

- Photoaffinity labeling : Incorporate a photoactivatable azide group at the 5-position. UV irradiation (365 nm) crosslinks the compound to bound proteins for pull-down/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.